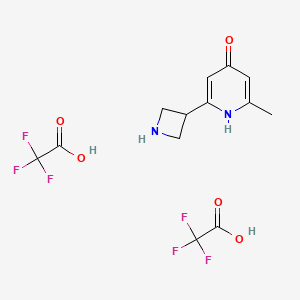
2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate)” is a heterocyclic organic compound. It has a molecular weight of 392.25 and its molecular formula is C13H14F6N2O5 . This compound is used in the synthesis of many other compounds.
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H14N2O.2C2HF3O2/c10-7-4-9(5-7)6-1-2-8-3-6;23-2(4,5)1(6)7/h6-8,10H,1-5H2;2(H,6,7) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 392.25 and its molecular formula is C13H14F6N2O5 . More specific physical and chemical properties were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Synthesis and Ligand Potential
- A compound closely related to 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate), namely 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, has been synthesized and is potentially a novel ligand for nicotinic receptors. This synthesis involved a coupling process followed by deprotection using trifluoroacetic acid (TFA) (Karimi & Långström, 2002).
Antimicrobial Activity
- Novel azetidin-2-ones, structurally similar to 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate), have shown considerable antibacterial and antifungal activity, comparable to reference drugs. These compounds were synthesized and evaluated against various bacterial and fungal species, demonstrating their potential in antimicrobial research (Adem, Boda, Sirgamalla, & Macha, 2022).
Structural and Synthetic Applications
- Azetidin-2-ones, based on a core structure similar to the compound , have been studied for their structures as antimitotic compounds. These studies contribute to understanding the structural basis for their biological activity and potential applications in medicinal chemistry (Twamley, O’Boyle, & Meegan, 2020).
- The use of related compounds in synthesizing bioactive 2-azetidinones derived from pyrazin dicarboxylic acid has been explored. These compounds have shown excellent antibacterial and antifungal activities, highlighting their significance in the development of new antimicrobial agents (Ayyash & Habeeb, 2019).
Biological Screening and Interaction Studies
- Bis(pyridinium)amine compounds structurally related to 2-Azetidin-3-yl-6-methylpyridin-4-ol bis(trifluoroacetate) have been synthesized and characterized. They demonstrated significant interactions with biological macromolecules like calf thymus DNA and bovine serum albumin, showing potential for biological and pharmacological applications (Zafar et al., 2017).
Eigenschaften
IUPAC Name |
2-(azetidin-3-yl)-6-methyl-1H-pyridin-4-one;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.2C2HF3O2/c1-6-2-8(12)3-9(11-6)7-4-10-5-7;2*3-2(4,5)1(6)7/h2-3,7,10H,4-5H2,1H3,(H,11,12);2*(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSZQPKPXGINAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)C2CNC2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F6N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




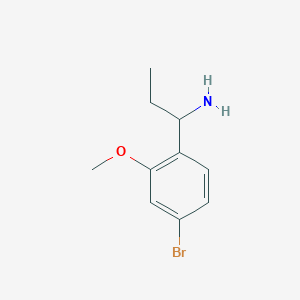

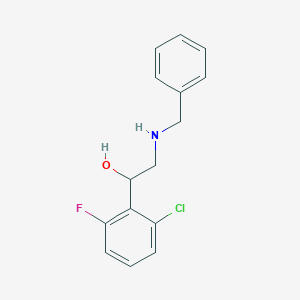
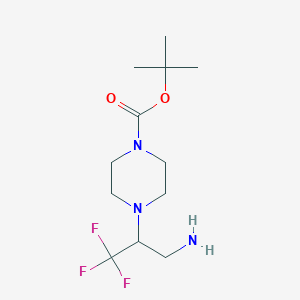

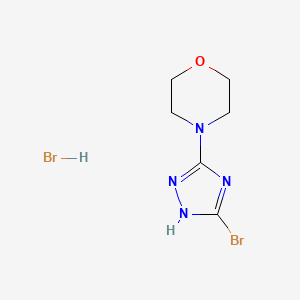
![[5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid hydrochloride](/img/structure/B1382647.png)

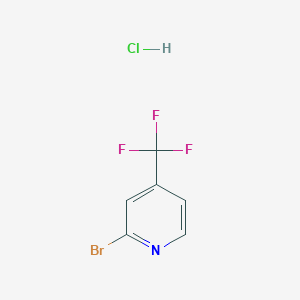

![(9-Bromo-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1382658.png)